Epismilagenin

Overview

Description

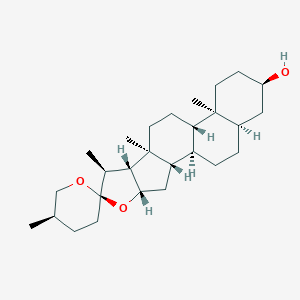

Epismilagenin is a steroid sapogenin, a type of naturally occurring chemical compound found in various plants It is characterized by its spiroketal side chains and is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Epismilagenin can be synthesized through the acetylation of smilagenin. The standard procedure involves the use of acetic anhydride and pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound acetate. Further treatment with sodium nitrite and boron trifluoride etherate in acetic acid, followed by column chromatography, yields the desired this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of smilagenin from plant sources, followed by chemical modification. The process is scaled up to ensure the efficient production of the compound while maintaining its purity and biological activity.

Chemical Reactions Analysis

Types of Reactions: Epismilagenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Epismilagenin has a wide range of applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of bioactive compounds, including hormones and plant growth stimulators.

Biology: this compound is studied for its role in cellular processes and its potential as a neuroprotective agent.

Industry: The compound is used in the development of pharmaceuticals and other bioactive products.

Mechanism of Action

Epismilagenin is similar to other steroid sapogenins, such as smilagenin and diosgenin. its unique spiroketal side chains and specific biological activities set it apart. Unlike smilagenin, this compound has shown greater neuroprotective effects, making it a more promising candidate for therapeutic applications .

Comparison with Similar Compounds

- Smilagenin

- Diosgenin

- Sarsapogenin

Epismilagenin’s distinct chemical structure and biological activity make it a valuable compound for further research and development in various scientific fields.

Biological Activity

Epismilagenin is a steroid sapogenin derived from various plant sources, primarily known for its distinct chemical structure and biological activities. It has gained attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and cellular growth stimulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its spiroketal side chains, which contribute to its unique biological properties. Its molecular formula is , and it is often synthesized through the acetylation of smilagenin, utilizing reagents such as acetic anhydride and pyridine under mild conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.65 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cell Proliferation : Similar to other members of the EGF superfamily, this compound stimulates cell proliferation in epithelial cells by activating receptor tyrosine kinases, particularly c-erbB-1. This activation leads to downstream signaling pathways that promote cell growth and survival .

- Immunomodulatory Properties : this compound has been associated with the activation of the immune system, potentially enhancing the body's response to stressors and infections .

Table 2: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Neuroprotection | Protects neurons from oxidative damage | |

| Cell Proliferation | Stimulates epithelial cell growth | |

| Immunomodulation | Enhances immune system response |

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to upregulate antioxidant enzymes, thereby mitigating damage caused by reactive oxygen species (ROS) .

Case Study 2: Epithelial Cell Growth

In another investigation, researchers found that this compound promoted the proliferation of HaCaT cells (human keratinocyte cell line) by activating c-erbB-1 signaling pathways. The effect was dose-dependent, with significant increases in cell viability observed at optimal concentrations .

Table 3: Summary of Case Studies

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-SGKIHABASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16653-88-6 | |

| Record name | Epismilagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.